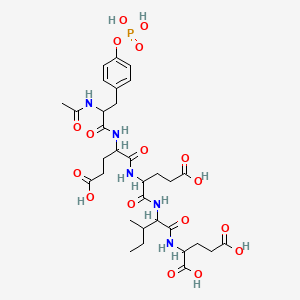
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is a phosphopeptide ligand known for its high affinity for the src SH2 domain. This compound is characterized by the presence of a phosphorylated tyrosine residue and multiple glutamic acid residues, making it a potent inhibitor of src SH3-SH2-phosphoprotein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The phosphorylation of the tyrosine residue is achieved using specific phosphorylating agents under controlled conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu primarily undergoes phosphorylation and dephosphorylation reactions. The phosphorylated tyrosine residue can be targeted by phosphatases, leading to dephosphorylation. Additionally, the compound can participate in peptide bond hydrolysis under acidic or enzymatic conditions .
Common Reagents and Conditions
Phosphorylation: Phosphorylating agents such as phosphoramidites or phosphoric acid derivatives.
Dephosphorylation: Phosphatases under physiological conditions.
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or proteolytic enzymes
Major Products
Dephosphorylated Peptide: Resulting from the action of phosphatases.
Hydrolyzed Fragments: Resulting from peptide bond cleavage
Scientific Research Applications
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.
Biology: Serves as a tool to investigate protein-protein interactions, particularly those involving the src SH2 domain.
Medicine: Potential therapeutic applications in targeting src kinase-related pathways, which are implicated in cancer and other diseases.
Industry: Utilized in the development of peptide-based inhibitors and as a reference compound in analytical techniques
Mechanism of Action
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu exerts its effects by binding to the src SH2 domain with high affinity. This binding blocks the interaction of src with other proteins, such as EGFR and FAK, thereby inhibiting downstream signaling pathways. The phosphorylated tyrosine residue is crucial for this interaction, as it mimics the natural phosphotyrosine-containing ligands of the SH2 domain .
Comparison with Similar Compounds
Similar Compounds
Phosphopeptides: Other peptides containing phosphorylated tyrosine residues.
Src SH2 Domain Ligands: Compounds that specifically bind to the src SH2 domain.
Uniqueness
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is unique due to its specific sequence and modifications, which confer high affinity and specificity for the src SH2 domain. This makes it a valuable tool for studying src-related signaling pathways and developing targeted inhibitors .
Properties
Molecular Formula |
C32H46N5O17P |
|---|---|
Molecular Weight |
803.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53) |
InChI Key |
QQEKQSBIEKQXQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















